Methyl 4-formyl-2-(trifluoromethyl)benzoate
Description
Methyl 4-formyl-2-(trifluoromethyl)benzoate is an aromatic ester featuring a trifluoromethyl (-CF₃) group at the 2-position and a formyl (-CHO) group at the 4-position of the benzene ring. Its molecular formula is C₁₀H₇F₃O₃, with a molecular weight of 215.25 g/mol . This compound is synthesized via esterification or substitution reactions, often involving intermediates like methyl 4-formylbenzoate (a precursor with a formyl group but lacking the trifluoromethyl substituent) . The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in pharmaceutical and agrochemical research, particularly as a building block for bioactive molecules .
Properties
IUPAC Name |
methyl 4-formyl-2-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)7-3-2-6(5-14)4-8(7)10(11,12)13/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGGWRDRBMSXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H8F3O2
- Key Functional Groups : Formyl group (–CHO) and trifluoromethyl group (–CF3)
- Reactivity : The presence of the formyl group makes it a suitable candidate for nucleophilic addition reactions, while the trifluoromethyl group increases lipophilicity, enhancing membrane permeability.
Pharmaceuticals
Methyl 4-formyl-2-(trifluoromethyl)benzoate serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in drug development due to their pharmacological activities.
- Case Study : A study demonstrated that derivatives of this compound exhibited anti-inflammatory properties, making them candidates for further pharmaceutical exploration .
Material Science
The compound is utilized in the development of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into polymer matrices or used as a precursor for advanced materials.
- Application Example : Research has indicated that fluorinated compounds like this compound can enhance the thermal stability and mechanical properties of polymers.
Biological Studies
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The trifluoromethyl group may facilitate interactions with hydrophobic regions of proteins.
- Mechanism of Action : The formyl group can covalently bond with nucleophilic sites on proteins, potentially altering their activity, which is crucial for understanding metabolic pathways .
Case Study 1: Antimicrobial Activity
Research published in scientific journals has explored the antimicrobial properties of compounds derived from this compound. The results indicated significant activity against certain bacterial strains, suggesting potential applications in developing new antibiotics .
Case Study 2: Anti-inflammatory Effects
Another study focused on synthesizing derivatives from this compound to evaluate their anti-inflammatory effects in vitro. The findings showed promising results, indicating that modifications to the structure could enhance therapeutic efficacy .
Mechanism of Action
The compound exerts its effects through its ability to participate in various chemical reactions, primarily through the formyl and trifluoromethyl groups. These groups influence the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in pharmaceuticals or binding to specific receptors in biological studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The physicochemical and functional properties of Methyl 4-formyl-2-(trifluoromethyl)benzoate are influenced by its unique substitution pattern. Below is a comparative analysis with analogs, categorized by substituent type, position, and functional groups.
Trifluoromethyl-Substituted Benzoates
Key Findings :
- The formyl group in this compound contributes to its high polarity (logP = -7.13) compared to halogenated or amino-substituted analogs .
- The trifluoromethyl group increases resistance to metabolic degradation, a trait shared with bromo- and amino-substituted derivatives .
Positional Isomers and Functional Group Variants
Key Findings :
- Positional isomerism (e.g., fluoro at 2- vs. 4-position) alters electronic effects and steric hindrance, impacting reactivity in Suzuki-Miyaura couplings .
- Replacement of the formyl group with a methoxy group (as in 4-formyl-2-methoxyphenyl derivatives) reduces electrophilicity but improves hydrolytic stability .
Carboxylic Acid Derivatives
Key Findings :
Biological Activity
Methyl 4-formyl-2-(trifluoromethyl)benzoate (C10H8F3O2) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, and discusses relevant studies and findings.
Chemical Structure and Properties
This compound features a benzoate structure with a formyl group and a trifluoromethyl substituent. The presence of the trifluoromethyl group enhances the compound's lipophilicity, potentially increasing its membrane permeability and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, which is crucial in the context of rising antibiotic resistance.
- Minimum Inhibitory Concentrations (MICs) : In a study evaluating the compound's antibacterial properties, it was reported that this compound exhibited MIC values ranging from less than 0.03125 μg/mL to 4 μg/mL against strains such as Staphylococcus aureus and Klebsiella pneumoniae .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | <0.03125 - 0.25 |
| Klebsiella pneumoniae | 1 - 4 |
| Acinetobacter baumannii | <0.03125 - 0.25 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit certain inflammatory pathways, although specific mechanisms remain to be fully elucidated. The trifluoromethyl group is believed to play a role in enhancing the compound's stability and activity within biological systems.
The mechanism by which this compound exerts its biological effects is not entirely understood but is thought to involve interactions with specific enzymes or receptors. The enhanced lipophilicity due to the trifluoromethyl group suggests that it may facilitate better cell membrane penetration, allowing for more effective interaction with cellular targets.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Research :
Preparation Methods
Sonogashira Coupling:
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the copper acetylide. Reductive elimination forms the carbon-carbon bond, with the alkyne subsequently oxidized to the aldehyde. Catalytic systems using Pd(PPh₃)₄ and CuI in triethylamine are optimal for minimizing side reactions.
Halogen Exchange:
The substitution of chlorine by fluorine follows an SN2 mechanism, accelerated by the high electrophilicity of the trichloromethyl group. Steric effects favor CF₃ formation over competing side products, as evidenced by the 99.8% purity of o-trifluoromethylbenzoic acid in patent embodiments.
Q & A
Basic: What are the recommended synthetic routes for Methyl 4-formyl-2-(trifluoromethyl)benzoate, and how can reaction progress be monitored effectively?
Answer:
A common approach involves esterification of 4-formyl-2-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Progress can be monitored via thin-layer chromatography (TLC) with eluents such as chloroform-ethyl acetate (2:1 v/v) to track the disappearance of starting material . For purity confirmation, use multiple eluent systems (e.g., hexane-ethyl acetate 4:1) and melting point analysis. Advanced methods include in situ FTIR or HPLC to quantify intermediates .
Basic: What spectroscopic methods are optimal for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H NMR identifies formyl (δ ~10 ppm) and ester methyl protons (δ ~3.9 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ ~-60 ppm).
- IR Spectroscopy: Stretch bands for formyl (C=O, ~1700 cm⁻¹) and ester (C=O, ~1720 cm⁻¹).
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 247.03). Cross-reference with NIST Chemistry WebBook for spectral matching .
Advanced: How can SHELX software be applied in the crystallographic analysis of this compound?
Answer:
For X-ray crystallography:
- Structure Solution: Use SHELXD for phase determination from single-crystal data.
- Refinement: SHELXL refines atomic positions, accounting for trifluoromethyl disorder or twinning.
- Validation: Check R-factors (<5%) and electron density maps for the formyl group. SHELXPRO interfaces with visualization tools like Mercury .
Advanced: What strategies resolve contradictions in reactivity data between this compound and similar trifluoromethyl benzoates?
Answer:
- Electronic Effects: Compare substituent impacts using Hammett plots or DFT calculations (e.g., B3LYP/6-31G*) to assess electron-withdrawing trifluoromethyl vs. formyl groups.
- Experimental Replication: Standardize conditions (solvent, catalyst) and validate via control reactions with analogs like Methyl 4-(trifluoromethyl)benzoate .
Advanced: How does the trifluoromethyl group influence the compound's bioactivity in medicinal chemistry research?
Answer:
The -CF₃ group enhances:
- Lipophilicity: Improves membrane permeability (logP ~3.1, calculated via ChemAxon).
- Metabolic Stability: Reduces oxidative degradation.
- Binding Affinity: Test via receptor docking (e.g., COX-2 inhibition assays) and structure-activity relationship (SAR) studies with derivatives lacking -CF₃ .
Basic: What are the key considerations in purifying this compound post-synthesis?
Answer:
- Chromatography: Use silica gel column chromatography with gradient elution (hexane → ethyl acetate).
- Recrystallization: Optimize solvent polarity (e.g., ethanol-water mixtures).
- Purity Checks: Validate via HPLC (C18 column, acetonitrile-water mobile phase) and elemental analysis .
Advanced: How to design experiments to study the electrophilic substitution reactivity of the formyl group in this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
